![molecular formula C13H17NOS B7475939 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine, also known as MSMP, is a chemical compound that has been widely researched in the field of medicinal chemistry. It belongs to the class of pyrrolidine-based compounds and has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. This compound also inhibits the activity of NF-kB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is its relatively simple synthesis method. It can be synthesized in moderate yield using commercially available starting materials. This compound has also shown good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability in aqueous solutions, which can affect its efficacy.
Future Directions
There are several future directions for research on 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine. One area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research is to optimize the synthesis method to improve the yield and purity of the product. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, good bioavailability, and pharmacokinetic properties make it an attractive target for further research. While there are limitations to its use in certain experiments, the future directions for research on this compound are promising and could lead to the development of new treatments for cancer, inflammation, and other diseases.
Synthesis Methods
The synthesis of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine involves the reaction of 4-[(Methylsulfanyl)methyl]benzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography. The yield of the synthesis is around 70%.
Scientific Research Applications
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
[4-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-4-6-12(7-5-11)13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAAXFCFOVYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

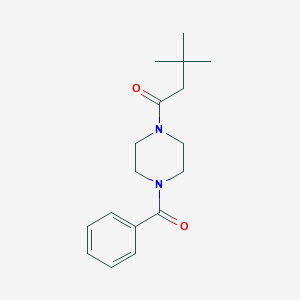
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
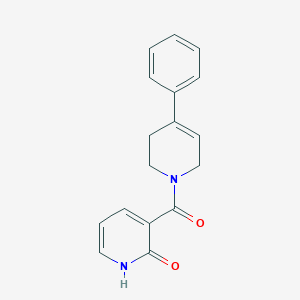

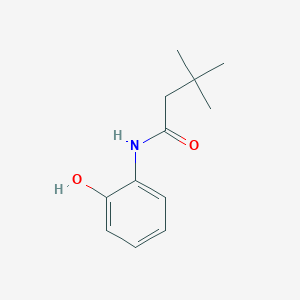
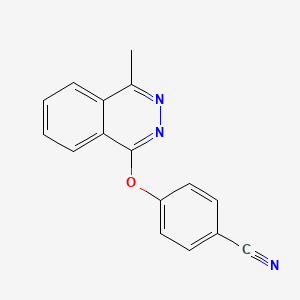
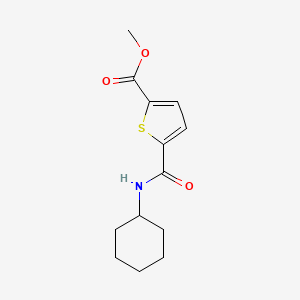
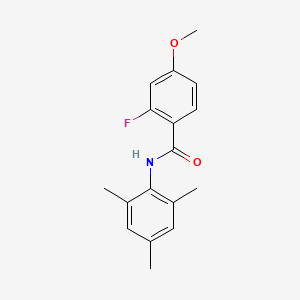


![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)